![molecular formula C14H15NO2S2 B5718366 4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5718366.png)
4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
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Overview
Description
4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as EBET, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBET belongs to the thiazole family and is a yellow crystalline powder that is soluble in organic solvents.
Mechanism of Action
The exact mechanism of action of 4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body, leading to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using 4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. One area of interest is its potential as a drug delivery system. Researchers are also exploring the use of 4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in the development of new anti-cancer drugs. Additionally, there is interest in studying the structural properties of 4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one and its derivatives for use in materials science and organic synthesis.
Synthesis Methods
4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of 2-ethylthio-1,3-thiazole-4-carbaldehyde with 2-ethoxybenzaldehyde in the presence of a base. Another method involves the reaction of 2-ethylthio-1,3-thiazole-4-carbaldehyde with 2-ethoxybenzaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid.
Scientific Research Applications
4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential as a drug delivery system.
properties
IUPAC Name |
(4Z)-4-[(2-ethoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-3-17-12-8-6-5-7-10(12)9-11-13(16)19-14(15-11)18-4-2/h5-9H,3-4H2,1-2H3/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYHPQJDQVYGIL-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)SC(=N2)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)SC(=N2)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-ethoxybenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one |
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